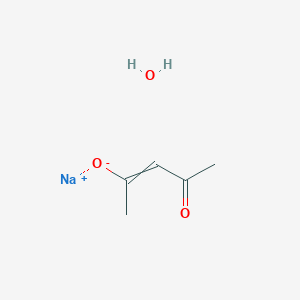
5-(Diethylamino)pyrazine-2-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diethylamino)pyrazine-2-boronic acid (DEAPBA) is a boronic acid-containing pyrazine compound that has been widely studied for its broad range of applications in organic synthesis, drug research, and biochemistry. It is a versatile organic building block that is used in the synthesis of a variety of compounds and has been widely used for its ability to form stable complexes with metal ions. DEAPBA is also known for its ability to bind to carbohydrates, proteins, and other biomolecules, making it a valuable tool for biochemistry and drug research.
作用機序
5-(Diethylamino)pyrazine-2-boronic acid binds to carbohydrates, proteins, and other biomolecules through a process known as boronate ester formation. This process involves the formation of a covalent bond between the boron atom of 5-(Diethylamino)pyrazine-2-boronic acid and the hydroxyl group of the carbohydrate, protein, or other biomolecule. This covalent bond is strong and stable, allowing 5-(Diethylamino)pyrazine-2-boronic acid to bind to the target molecule and form a stable complex.
Biochemical and Physiological Effects
The binding of 5-(Diethylamino)pyrazine-2-boronic acid to carbohydrates, proteins, and other biomolecules can have a variety of biochemical and physiological effects. For example, 5-(Diethylamino)pyrazine-2-boronic acid can bind to enzymes and inhibit their activity, or it can bind to proteins and alter their structure and function. In addition, 5-(Diethylamino)pyrazine-2-boronic acid can bind to carbohydrates and alter their metabolism, or it can bind to DNA and alter gene expression.
実験室実験の利点と制限
The use of 5-(Diethylamino)pyrazine-2-boronic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is easy to synthesize, making it a cost-effective tool for a variety of research applications. In addition, it is a versatile reagent that can be used to form stable complexes with metal ions and bind to carbohydrates, proteins, and other biomolecules. However, 5-(Diethylamino)pyrazine-2-boronic acid also has some limitations. It is not very soluble in water, so it must be used in polar aprotic solvents such as DMF or NMP. In addition, the boronate ester bond formed between 5-(Diethylamino)pyrazine-2-boronic acid and its target molecule can be difficult to break, making it difficult to remove 5-(Diethylamino)pyrazine-2-boronic acid from the target molecule once it has bound.
将来の方向性
The potential applications of 5-(Diethylamino)pyrazine-2-boronic acid are vast, and there are many potential future directions for research. For example, 5-(Diethylamino)pyrazine-2-boronic acid could be used to study the interactions between proteins and carbohydrates in greater detail, or it could be used to study the interactions between enzymes and substrates. In addition, 5-(Diethylamino)pyrazine-2-boronic acid could be used to study the effects of drugs on proteins and carbohydrates, or it could be used to study the effects of drugs on DNA and gene expression. Finally, 5-(Diethylamino)pyrazine-2-boronic acid could be used to study the interactions between proteins and other biomolecules such as lipids, or it could be used to study the effects of drugs on the immune system.
合成法
The synthesis of 5-(Diethylamino)pyrazine-2-boronic acid is relatively straightforward and can be accomplished using a variety of methods, including the reaction of diethylamino-2-chloropyridine and 2-chloropyridine-3-boronic acid. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is typically heated to a temperature of around 80°C and is complete within a few hours.
科学的研究の応用
5-(Diethylamino)pyrazine-2-boronic acid has been widely used in scientific research due to its ability to form stable complexes with metal ions and bind to carbohydrates, proteins, and other biomolecules. It has been used in studies of enzyme-substrate interactions, protein-ligand interactions, and carbohydrate-protein interactions. 5-(Diethylamino)pyrazine-2-boronic acid has also been used in studies of DNA-protein interactions, as well as in studies of drug-receptor interactions.
特性
IUPAC Name |
[5-(diethylamino)pyrazin-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BN3O2/c1-3-12(4-2)8-6-10-7(5-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWBPZWEDGMWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)N(CC)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)pyrazine-2-boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

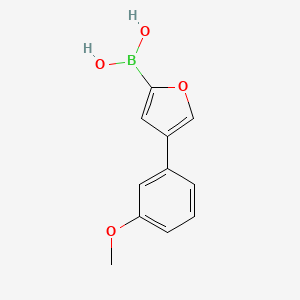

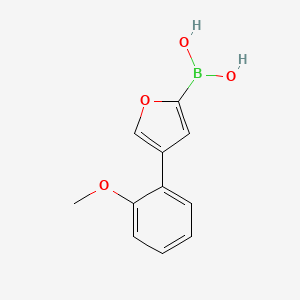
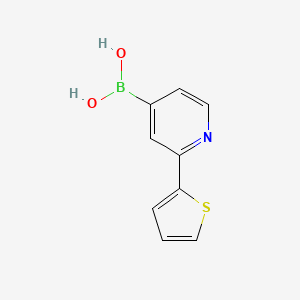



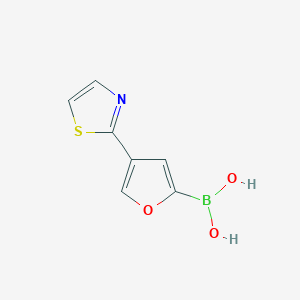

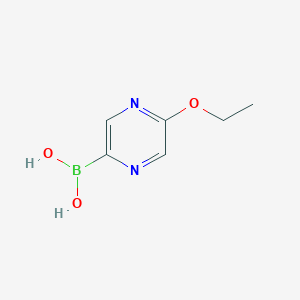
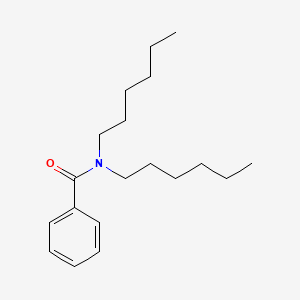
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

